molecular formula C15H9ClF2N2OS B11486272 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone

Cat. No.: B11486272
M. Wt: 338.8 g/mol
InChI Key: QDDVDHKCDOHTQI-UHFFFAOYSA-N
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Description

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone is a synthetic organic compound with a molecular formula of C₁₅H₉ClF₂N₂OS This compound is characterized by the presence of a quinoxalinone core structure, which is substituted with a 2-chloro-4,5-difluorobenzyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone typically involves the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.

    Introduction of the 2-chloro-4,5-difluorobenzyl Group: The 2-chloro-4,5-difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chloro-4,5-difluorobenzyl chloride with the quinoxalinone core in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate product with a suitable thiol, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxalinone core can be reduced to form dihydroquinoxalinone derivatives using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or thiols, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoxalinone derivatives.

    Substitution: Amino or thiol-substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine
  • 3-benzyl-2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-4(3H)-quinazolinone

Uniqueness

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone is unique due to its specific substitution pattern and the presence of both a quinoxalinone core and a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H9ClF2N2OS

Molecular Weight

338.8 g/mol

IUPAC Name

3-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H9ClF2N2OS/c16-9-6-11(18)10(17)5-8(9)7-22-15-14(21)19-12-3-1-2-4-13(12)20-15/h1-6H,7H2,(H,19,21)

InChI Key

QDDVDHKCDOHTQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)SCC3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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